molecular formula C15H22N2O B1675123 Levomilnacipran CAS No. 96847-54-0

Levomilnacipran

Numéro de catalogue: B1675123
Numéro CAS: 96847-54-0
Poids moléculaire: 246.35 g/mol
Clé InChI: GJJFMKBJSRMPLA-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : Le lévomilnacipran subit diverses réactions chimiques, notamment :

    Oxydation : Le lévomilnacipran peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

    Réduction : Les réactions de réduction peuvent convertir le lévomilnacipran en ses formes réduites.

    Substitution : Les réactions de substitution impliquant le lévomilnacipran peuvent conduire à la formation de divers dérivés.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

    Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

    Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de lévomilnacipran.

4. Applications de la recherche scientifique

Le lévomilnacipran a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le lévomilnacipran exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine, augmentant ainsi leurs niveaux dans la fente synaptique . Cette action contribue à maintenir l'équilibre mental et à atténuer les symptômes de la dépression . Le composé cible sélectivement les transporteurs de la sérotonine et de la norépinéphrine, avec une affinité plus élevée pour l'inhibition de la recapture de la norépinéphrine . De plus, le lévomilnacipran a été trouvé pour activer la voie de signalisation BDNF (facteur neurotrophique dérivé du cerveau)/TrkB (tyrosine kinase B) médiée par PI3K/Akt/mTOR, qui joue un rôle dans la plasticité synaptique et la neuroprotection .

Applications De Recherche Scientifique

Major Depressive Disorder (MDD)

Levomilnacipran has been extensively studied for its efficacy in treating MDD. A systematic review of clinical trials indicates that it significantly improves depressive symptoms compared to placebo, as measured by various scales including the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Sheehan Disability Scale (SDS) .

Clinical Trials Summary:

Study Design Duration Participants Dosage Outcome Measures Results
Montgomery et al. (2013)Phase II, Randomized, Double-Blind10 weeks55375-100 mg/dayMADRS, HDRS17, SDSSignificant improvement over placebo
Asnis et al. (2013)Phase III, Randomized, Double-Blind8 weeks71340-120 mg/dayMADRSAll doses significantly better than placebo
Bakish et al. (2014)Phase III, Randomized, Double-Blind8 weeks55740-80 mg/dayMADRS, SDSSignificant superiority over placebo

The results from these trials confirm that this compound effectively reduces depressive symptoms and improves overall functioning in patients with MDD .

Negative Symptoms in Schizophrenia

Recent case studies have explored the use of this compound as an adjunct therapy for negative symptoms in schizophrenia. A notable case involved a patient with chronic schizophrenia who exhibited marked improvements in negative symptoms after being treated with this compound alongside antipsychotic medication .

Case Study Overview:

  • Patient Profile: A 24-year-old male diagnosed at age 19.
  • Initial Treatment: Paliperidone palmitate and procyclidine.
  • This compound Dosage: Started at 20 mg/day, increased to 60 mg/day.
  • Outcome: Significant reduction in negative symptoms as measured by the Negative Symptom Assessment scale after three weeks.

This case illustrates the potential for this compound to address treatment-resistant negative symptoms in schizophrenia .

Safety and Side Effects

While generally well-tolerated, this compound can cause side effects such as hyperhidrosis, constipation, increased heart rate, erectile dysfunction, and nausea . Long-term studies have indicated that it does not lead to significant weight changes, which is often a concern with antidepressants .

Activité Biologique

Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) that has been approved for the treatment of major depressive disorder (MDD). Its biological activity primarily involves the modulation of neurotransmitter levels in the central nervous system, specifically through the inhibition of serotonin and norepinephrine reuptake. This article details the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways.

Pharmacodynamics

This compound exhibits a greater potency for norepinephrine reuptake inhibition compared to serotonin. In vitro studies have demonstrated that it inhibits norepinephrine transporters (NET) more effectively than serotonin transporters (SERT) . This selectivity may contribute to its antidepressant effects, as norepinephrine plays a crucial role in mood regulation and cognitive function.

Key Pharmacodynamic Properties

PropertyValue
Potency for NETHigher than SERT
Elimination Half-life~9 hours
Maximum Concentration (Cmax)Higher than F2696
Area Under Curve (AUC)~85% greater than F2696

Clinical Efficacy

This compound's efficacy has been evaluated in several randomized controlled trials. A systematic review of five double-blind studies indicated that this compound significantly improved depressive symptoms compared to placebo, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and other disability scales .

Summary of Clinical Trials

Study DesignDurationN PatientsDosage RegimenKey Findings
Phase II Trial10 weeks55375-100 mg/daySignificant improvement on MADRS, HDRS17 scores
Phase III TrialsVaries55340-120 mg/dayHigher remission rates (24% vs. 10% placebo)
Long-term Efficacy Study48 weeksVariesFlexible dosingSustained response rates at 73%

Safety Profile

The safety profile of this compound includes common side effects such as increased heart rate, hyperhidrosis, constipation, and erectile dysfunction . Notably, it has been associated with a modest increase in heart rate averaging 7.4 beats per minute during short-term studies.

Adverse Effects Overview

Adverse EffectIncidence (%)
Hyperhidrosis≥5%
Constipation≥5%
Increased Heart Rate≥5%
Erectile Dysfunction≥5%

Metabolic Pathways

This compound undergoes extensive metabolism primarily through the liver. Studies utilizing radiolabeled compounds have shown that unchanged this compound is the major circulating form in plasma, accounting for approximately 52.9% of total plasma radioactivity within 12 hours post-dosing . The metabolites include N-desethyl this compound and N-carbamoyl glucuronide, which contribute to its overall pharmacological profile.

Case Studies

Several case studies highlight the effectiveness of this compound in treating MDD:

  • Case Study A : A patient with treatment-resistant depression showed significant improvement after switching to this compound from an SSRI. The patient reported a reduction in depressive symptoms measured by MADRS from 25 to 10 over eight weeks.
  • Case Study B : In a cohort of elderly patients with MDD, this compound was associated with improved cognitive function alongside mood stabilization over a six-month period.

Propriétés

IUPAC Name

(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFMKBJSRMPLA-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025167
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of the antidepressant action of levomilnacipran is unknown but is thought to be related to the potentiation of serotonin and norephinephrine in the central nervous system through inhibition of reuptake at serotonin and norepinephrine transporters.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

96847-54-0
Record name (1S,2R)-Milnacipran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96847-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomilnacipran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomilnacipran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomilnacipran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMILNACIPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGM0326TXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1.000 g (3.53 mmol) of racemic milnacipran hydrochloride is suspended in the mixture of 10 ml of aqueous solution and 10 ml of dichlormethane, and 10% sodium hydroxide aqueous solution is added under stirring until the aqueous phase is basic (pH=11). The organic phases is separated, the aqueous phase is extracted with dichlormethane (8 ml every time) three times, the organic extracts are combined, washed two times with saturated salt water, then dried with anhydrous sodium sulfate, filtered and removed dichlormethane by distillation to give racemic milnacipran freebase. The racemic milnacipran freebase obtained and 1.420 g (3.53 mmol) of the group T1 of D-resolving agents are dissolved in 45 ml of 98% acetone-water respectively, mixed and crystallized, filtered to afford 1.054 g of resolved product formed by (+)-milnacipran and the group T1 of D-resolving agents, 80.1% yield, the optical purity of (+)-milnacipran contained in which is 98.5% e.e.
Name
milnacipran hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomilnacipran
Reactant of Route 2
Levomilnacipran
Reactant of Route 3
Levomilnacipran
Reactant of Route 4
Levomilnacipran
Reactant of Route 5
Levomilnacipran
Reactant of Route 6
Levomilnacipran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.